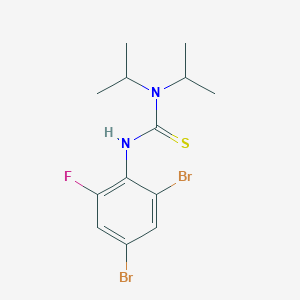

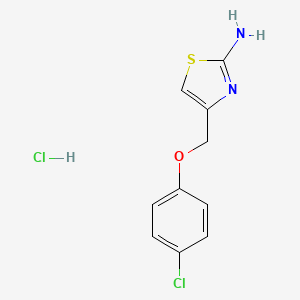

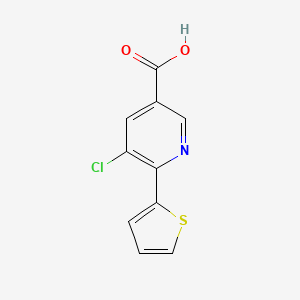

![molecular formula C9H13N3O B1461181 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220035-95-9](/img/structure/B1461181.png)

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Overview

Description

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound has garnered significant interest due to its unique properties and potential implications in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol and RIPK1 is characterized by binding to the allosteric pocket of the enzyme, thereby inhibiting its activity .

Cellular Effects

2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against certain cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and death .

Molecular Mechanism

The molecular mechanism of action of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol involves its interaction with key biomolecules. It acts as an inhibitor of enzymes such as RIPK1 and CDK2, which are crucial for cell survival and proliferation . The compound binds to the active sites of these enzymes, leading to their inhibition and subsequent disruption of cellular processes. This inhibition results in the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have indicated that continuous exposure to 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol can lead to sustained inhibition of target enzymes and prolonged cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher dosages, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted via the kidneys . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells is influenced by its interactions with intracellular proteins and organelles, which affect its accumulation and activity .

Subcellular Localization

The subcellular localization of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is essential for the compound’s ability to interact with target enzymes and proteins effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves several steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of high-quality reference standards for pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Scientific Research Applications

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound can reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting the DNA damage response pathway . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting ATR kinase can enhance the efficacy of other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives

- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

- 2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Uniqueness

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific molecular structure and its potent inhibitory activity against ATR kinase. This distinguishes it from other similar compounds, which may have different molecular targets or mechanisms of action .

Properties

IUPAC Name |

2-propyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-3-8-11-7-5-10-4-6(7)9(13)12-8/h10H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSWNCGXYWKUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(CNC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)